molecular formula C19H17FN6OS2 B2918321 2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 847394-18-7

2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2918321
CAS No.: 847394-18-7
M. Wt: 428.5
InChI Key: UUICUPGAHZDWJR-UHFFFAOYSA-N
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Description

2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H17FN6OS2 and its molecular weight is 428.5. The purity is usually 95%.
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Biological Activity

The compound “2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide” is a novel synthetic molecule that incorporates various pharmacologically relevant moieties, including thiazole and triazole rings. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on existing research.

Chemical Structure

The compound consists of several key structural components:

  • Thiazole ring : Known for its diverse biological activities.
  • Triazole ring : Often associated with antifungal and anticancer properties.
  • Pyrrole moiety : Contributes to the compound's biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown efficacy against various bacterial strains, particularly Gram-positive bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

Studies have demonstrated that thiazole and triazole derivatives possess anticancer activity. For example, compounds with similar structural features have been reported to inhibit cell proliferation in cancer cell lines through apoptosis induction and cell cycle arrest. The presence of electron-donating groups in the phenyl ring enhances this activity .

Anticonvulsant Effects

Some thiazole derivatives have been evaluated for their anticonvulsant properties. In animal models, certain analogues have shown significant protection against seizures induced by pentylenetetrazole (PTZ), suggesting potential for treating epilepsy .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be linked to its structural components:

  • Thiazole ring : Essential for antimicrobial and anticancer activities.
  • Triazole moiety : Enhances interaction with target proteins involved in cancer progression.
  • Pyrrole group : Influences the lipophilicity and bioavailability of the compound.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Antimicrobial Study : A series of thiazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The most active compounds exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL .
  • Anticancer Research : In vitro studies on a thiazole-containing compound showed IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, indicating potent cytotoxic effects .
  • Anticonvulsant Evaluation : A study involving a pyrrole derivative demonstrated significant anticonvulsant activity in rodent models, providing a basis for further exploration into its mechanism of action .

Properties

IUPAC Name

2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN6OS2/c1-25-9-2-3-15(25)11-16-23-24-19(26(16)14-6-4-13(20)5-7-14)29-12-17(27)22-18-21-8-10-28-18/h2-10H,11-12H2,1H3,(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUICUPGAHZDWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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